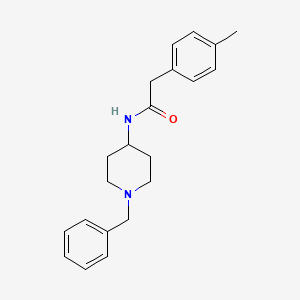

![molecular formula C18H21NO2 B5500792 2-(2-甲氧基苯基)-N-[1-(4-甲基苯基)乙基]乙酰胺](/img/structure/B5500792.png)

2-(2-甲氧基苯基)-N-[1-(4-甲基苯基)乙基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"2-(2-methoxyphenyl)-N-[1-(4-methylphenyl)ethyl]acetamide" is a compound that has garnered attention in the field of organic chemistry due to its potential applications and the unique properties it exhibits. Its synthesis and analysis have been explored in several studies, contributing to a deeper understanding of its chemical behavior and potential applications in various fields.

Synthesis Analysis

The synthesis of related acetamide compounds involves various strategies, including the reaction of pentaacetyl-β-D-glucosamine with p-methoxyphenol and boron trifluoride etherate in dry methylene chloride to prepare related compounds like p-methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside, demonstrating the versatility of acetamide derivatives in synthetic chemistry (Analytical Sciences: X-ray Structure Analysis Online, 2006).

Molecular Structure Analysis

The molecular structure of acetamide derivatives, such as N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, reveals a planar naphthalene ring with staggered methoxy substituents and a side chain orientation that maintains the amide and aromatic groups in approximately parallel alignment. This conformation is crucial for understanding the compound's reactivity and interaction capabilities (Acta Crystallographica Section C-crystal Structure Communications, 1994).

Chemical Reactions and Properties

Chemical reactions involving acetamide derivatives often lead to the formation of complex structures and exhibit interesting properties. For instance, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes results in the formation of silaheterocyclic benzoxazasiloles and cyclic benzodioxazasilepines, showcasing the compound's versatility in forming heterocyclic structures with potential applications in materials science and organic synthesis (Journal of Organometallic Chemistry, 2017).

科学研究应用

1. 在除草剂代谢和环境影响中的作用Coleman 等人(2000 年)的研究调查了氯乙酰胺除草剂,包括与 2-(2-甲氧基苯基)-N-[1-(4-甲基苯基)乙基]乙酰胺结构相关的化合物。这些除草剂(如 acetochlor 和 metolachlor)用于农业,已显示对大鼠具有致癌作用。该研究重点介绍了导致致癌产物的人类和大鼠肝脏微粒体的代谢途径。此信息对于了解这些除草剂对环境和健康的影响至关重要 (Coleman, Linderman, Hodgson, & Rose, 2000).

2. 在糖尿病研究中的抑制活性Saxena 等人(2009 年)的一项研究重点关注 2-(4-甲氧基苯基)乙基乙酰胺的衍生物,评估它们对蛋白质酪氨酸磷酸酶 1B (PTP1B) 的抑制活性。这些衍生物在针对抗糖尿病活性的体内筛选方面显示出有希望的结果,与对接研究密切相关。这强调了此类化合物在开发糖尿病治疗方法中的潜力 (Saxena, Pandey, Gupta, Singh, & Srivastava, 2009).

3. 对土壤和农业实践的影响Banks 和 Robinson(1986 年)探讨了氯乙酰胺除草剂与土壤的相互作用,特别是在小麦秸秆和灌溉的背景下。这项研究提供了对这些化合物(包括与 2-(2-甲氧基苯基)-N-[1-(4-甲基苯基)乙基]乙酰胺相关的化合物)如何与农业实践相互作用及其对作物生长和土壤健康的潜在影响的见解 (Banks & Robinson, 1986).

4. 结构和分子研究Kalita 和 Baruah(2010 年)对酰胺衍生物的空间取向进行了研究,包括 N-[2-(4-甲氧基苯基)-乙基]-2-(喹啉-8-基-氨基)乙酰胺。这项研究提供了对这些化合物的结构性质的宝贵见解,这对于了解它们的化学行为和在各个领域的潜在应用至关重要 (Kalita & Baruah, 2010).

5. 环境归宿和迁移Peter 和 Weber(1985 年)研究了氯乙酰胺除草剂(包括与 2-(2-甲氧基苯基)-N-[1-(4-甲基苯基)乙基]乙酰胺相似的化合物)的吸附、迁移和功效,与土壤特性有关。这项研究对于了解这些除草剂的环境归宿及其潜在的生态影响至关重要 (Peter & Weber, 1985).

作用机制

未来方向

属性

IUPAC Name |

2-(2-methoxyphenyl)-N-[1-(4-methylphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-13-8-10-15(11-9-13)14(2)19-18(20)12-16-6-4-5-7-17(16)21-3/h4-11,14H,12H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYLYRMQOXBUQGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)NC(=O)CC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-methoxyphenyl)-N-[1-(4-methylphenyl)ethyl]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(ethoxymethyl)-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5500714.png)

![1-acetyl-N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]-4-piperidinecarboxamide](/img/structure/B5500721.png)

![methyl ({5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B5500729.png)

![2-(4-ethylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B5500747.png)

![3-isopropyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5500763.png)

![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5500776.png)

![N-{4-oxo-4-[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]butyl}acetamide](/img/structure/B5500789.png)

![N-(cyclopropylmethyl)-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide](/img/structure/B5500797.png)

![4-butoxy-N-[2-(4-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5500804.png)

![N~4~-cyclopent-3-en-1-yl-7-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5500809.png)

![N-(3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)-2-furamide](/img/structure/B5500812.png)

![7-[(2-anilinopyrimidin-5-yl)carbonyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5500819.png)